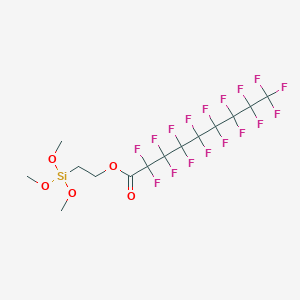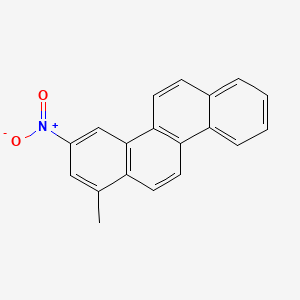![molecular formula C13H10FNO4S B14423435 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene CAS No. 86434-32-4](/img/structure/B14423435.png)
1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce these functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonyl chlorides and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
4-Fluoronitrobenzene: Lacks the benzenesulfonyl group, reducing its ability to form covalent bonds with nucleophiles.
Benzenesulfonyl chloride: Lacks the fluorine and nitro groups, limiting its applications in specific reactions.
Uniqueness: The presence of the benzenesulfonyl group, fluorine atom, and nitro group allows for diverse chemical reactions and interactions with biological targets .
Propriétés
Numéro CAS |
86434-32-4 |
|---|---|
Formule moléculaire |
C13H10FNO4S |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
1-(benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C13H10FNO4S/c14-11-7-6-10(13(8-11)15(16)17)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
Clé InChI |
CKJLFOXNXKBKHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


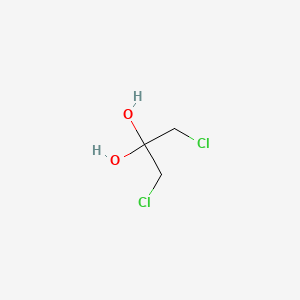
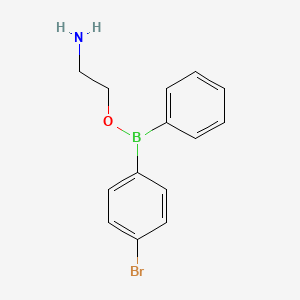
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
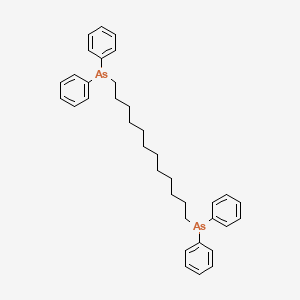
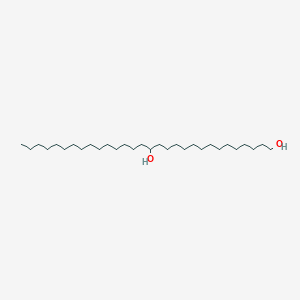
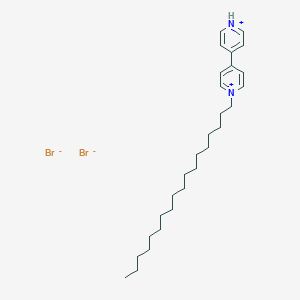
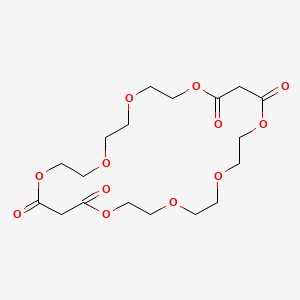
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
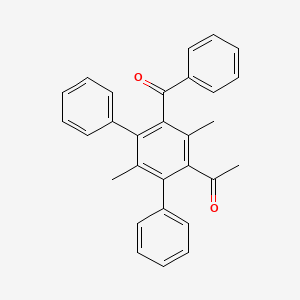
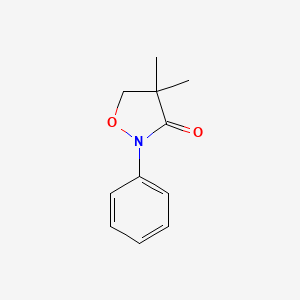
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
